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An in-depth guide to the Proteasome Subunit Alpha Type-4 (PSMA4), offering a comparative

analysis of its orthologs in key model organisms: Homo sapiens (human), Mus musculus

(mouse), and Rattus norvegicus (rat). This guide provides a comprehensive overview of

PSMA4's structure, function, and involvement in critical cellular signaling pathways, supported

by experimental data and detailed protocols.

Proteasome Subunit Alpha Type-4 (PSMA4) is a crucial component of the 20S proteasome

core complex, a sophisticated cellular machinery responsible for the degradation of most

intracellular proteins.[1] This process is essential for maintaining protein homeostasis,

removing damaged or misfolded proteins, and regulating the levels of key signaling molecules.

Given its central role in cellular function, PSMA4 is a protein of significant interest in various

research fields, including cancer biology and neurodegenerative diseases. This guide provides

a comparative analysis of PSMA4 orthologs in humans, mice, and rats, highlighting their

conserved features and subtle differences.

Quantitative Comparison of PSMA4 Orthologs
The following table summarizes the key quantitative data for PSMA4 orthologs in human,

mouse, and rat, facilitating a direct comparison of their fundamental properties.
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Feature Human PSMA4 Mouse PSMA4 Rat PSMA4

UniProt ID P25789 Q9R1P0 P30656

Gene Name PSMA4 Psma4 Psma4

Protein Length (amino

acids)
261 261 261

Molecular Weight (Da) 29,484 29,452 29,428

Theoretical Isoelectric

Point (pI)
6.97 6.97 6.97

Sequence Identity to

Human
100% 98.5% 98.1%

Post-Translational Modifications
Post-translational modifications (PTMs) play a critical role in regulating protein function. While

comprehensive data on PTMs for all PSMA4 orthologs is still an active area of research,

several modifications have been identified, primarily in human PSMA4.
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Modification Human PSMA4 Mouse PSMA4 Rat PSMA4

Ubiquitination

Lys54, Lys64, Lys67,

Lys127, Lys176,

Lys195, Lys199[2]

Likely conserved, but

specific sites not

experimentally

confirmed in publicly

available data.

Likely conserved, but

specific sites not

experimentally

confirmed in publicly

available data.

Phosphorylation

Phosphorylation has

been detected in

large-scale

phosphoproteomic

studies of human,

mouse, and rat

tissues, though

specific sites on

PSMA4 are not

consistently reported

across all studies.

Phosphorylation has

been detected in

large-scale

phosphoproteomic

studies of human,

mouse, and rat

tissues, though

specific sites on

PSMA4 are not

consistently reported

across all studies.

Phosphorylation has

been detected in

large-scale

phosphoproteomic

studies of human,

mouse, and rat

tissues, though

specific sites on

PSMA4 are not

consistently reported

across all studies.

Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparative

analysis of PSMA4 orthologs.

Native Mass Spectrometry for Proteasome Complex
Analysis
Native mass spectrometry (MS) is a powerful technique to study intact protein complexes,

providing information on stoichiometry, subunit composition, and interactions.[3][4][5]

a. Proteasome Isolation:

Harvest cells or tissues and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150

mM NaCl, 5 mM MgCl2, 1 mM ATP, 10% glycerol, and protease inhibitors).

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble material.
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The supernatant containing the soluble proteasome complexes is then subjected to affinity

purification using an antibody against a specific proteasome subunit or a tag.

b. Sample Preparation for Native MS:

Buffer exchange the purified proteasome complexes into a volatile buffer, such as

ammonium acetate (e.g., 150 mM, pH 7.0), using size-exclusion chromatography or buffer

exchange columns.

Adjust the protein concentration to an optimal range for native MS analysis (typically in the

low micromolar range).

c. Native MS Analysis:

Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI)

source.

Optimize instrument parameters (e.g., capillary voltage, cone voltage, and collision energy)

to maintain the integrity of the proteasome complex during ionization and transmission

through the mass spectrometer.

Acquire mass spectra over a high mass-to-charge (m/z) range to detect the intact

proteasome complexes.

Collision-induced dissociation (CID) or other fragmentation techniques can be used to

dissociate the complex in the gas phase to identify its subunits.

Two-Dimensional Polyacrylamide Gel Electrophoresis
(2D-PAGE)
2D-PAGE separates proteins based on two independent properties: isoelectric point (pI) in the

first dimension and molecular weight in the second dimension. This technique is useful for

resolving the different subunits of the proteasome and detecting PTMs that alter a protein's pI

or mass.

a. Sample Preparation:
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Isolate proteasomes as described in the native MS protocol.

Solubilize the purified proteasome complexes in a rehydration buffer containing urea,

thiourea, CHAPS, DTT, and carrier ampholytes.

b. First Dimension: Isoelectric Focusing (IEF):

Apply the protein sample to an immobilized pH gradient (IPG) strip.

Rehydrate the IPG strip with the sample overnight at room temperature.

Perform isoelectric focusing using a programmed voltage gradient until the proteins have

migrated to their respective isoelectric points.

c. Second Dimension: SDS-PAGE:

Equilibrate the focused IPG strip in a buffer containing SDS and DTT, followed by a second

equilibration step with iodoacetamide.

Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.

Run the electrophoresis until the dye front reaches the bottom of the gel.

d. Visualization and Analysis:

Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

Excise protein spots of interest for identification by mass spectrometry.

Immunoblotting for PSMA4 Detection
Immunoblotting (Western blotting) is used to detect the presence and relative abundance of

PSMA4 in different samples.

a. Sample Preparation and SDS-PAGE:

Prepare protein lysates from cells or tissues.

Determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE.

b. Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an

electroblotting apparatus.

c. Immunodetection:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for PSMA4 overnight at 4°C.

Wash the membrane to remove unbound primary antibody.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody.

Wash the membrane to remove unbound secondary antibody.

d. Detection:

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

Detect the chemiluminescent signal using X-ray film or a digital imaging system.

Signaling Pathways and Logical Relationships
PSMA4, as a core component of the proteasome, is intrinsically involved in cellular signaling

pathways that are regulated by protein degradation. The ubiquitin-proteasome system (UPS) is

central to the regulation of numerous signaling cascades, including the NF-κB and Wnt

pathways.

Experimental Workflow for Comparative Analysis of
PSMA4 Orthologs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical experimental workflow for the comparative analysis

of PSMA4 orthologs.
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Experimental workflow for comparative analysis of PSMA4 orthologs.

PSMA4 in the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell

proliferation, and apoptosis. Its activation is tightly controlled by the degradation of its inhibitor,

IκB, by the proteasome.
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Role of the proteasome, including PSMA4, in NF-κB signaling.

PSMA4 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue

homeostasis. In the absence of a Wnt signal, β-catenin is targeted for degradation by the

proteasome.
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The proteasome's, including PSMA4, role in Wnt/β-catenin signaling.

In conclusion, PSMA4 is a highly conserved protein across human, mouse, and rat, reflecting

its fundamental role in cellular function. The subtle differences in its properties and potential

variations in post-translational modifications may have implications for species-specific

regulation of the proteasome. The provided experimental protocols and pathway diagrams

serve as a valuable resource for researchers and drug development professionals investigating

the role of PSMA4 in health and disease. Further research into the species-specific aspects of

PSMA4 function and regulation will undoubtedly provide deeper insights into the complex

biology of the proteasome and its potential as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-
Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]

2. med.fsu.edu [med.fsu.edu]

3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to
promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of PSMA4 Orthologs for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1192428#comparative-analysis-of-
psma4-orthologs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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